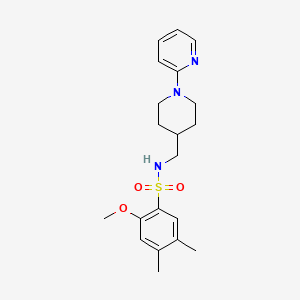

2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-15-12-18(26-3)19(13-16(15)2)27(24,25)22-14-17-7-10-23(11-8-17)20-6-4-5-9-21-20/h4-6,9,12-13,17,22H,7-8,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLDCCLVIPDWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two primary fragments:

- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride : Serves as the electrophilic sulfonylation reagent.

- (1-(Pyridin-2-yl)piperidin-4-yl)methanamine : Provides the nucleophilic amine for sulfonamide bond formation.

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

Sulfonation of 3-Methoxy-4,5-dimethylphenol

A literature-derived approach involves sulfonating 3-methoxy-4,5-dimethylphenol with chlorosulfonic acid under controlled conditions. For example, heating the phenol with excess chlorosulfonic acid at 50–60°C for 4 hours yields the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

Typical Conditions :

- Chlorosulfonic Acid : 2.5 equivalents, 50°C, 4 hours.

- PCl₅ : 1.2 equivalents, reflux in dichloromethane, 2 hours.

- Yield : 78–85% after crystallization from hexane.

Synthesis of (1-(Pyridin-2-yl)Piperidin-4-yl)Methanamine

Piperidine Ring Formation

The piperidine scaffold is constructed via a reductive amination strategy. Reaction of pyridine-2-carbaldehyde with 4-aminopentanenitrile in the presence of sodium cyanoborohydride provides 1-(pyridin-2-yl)piperidine-4-carbonitrile, which is reduced to the primary amine using lithium aluminum hydride (LiAlH₄).

Procedure :

- Reductive Amination :

- Nitrile Reduction :

Sulfonamide Coupling Reaction

Stepwise Coupling Methodology

The final step involves reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with (1-(pyridin-2-yl)piperidin-4-yl)methanamine in the presence of a base to facilitate nucleophilic attack. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.

Optimized Protocol :

- Sulfonyl Chloride : 1.05 equivalents.

- Amine : 1.0 equivalent.

- Base : DIPEA (2.5 equiv), dichloromethane (DCM), 0°C → 25°C, 8 hours.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) or recrystallization from ethanol/water.

- Yield : 82–88%.

Alternative Solid-Phase Synthesis Approach

Recent advancements in automated continuous-flow solid-phase synthesis (SPS) offer a scalable alternative. Immobilizing the amine component on 2-chlorotrityl chloride resin enables iterative coupling and deprotection steps, minimizing intermediate isolation.

Key Steps :

- Resin Loading : (1-(Pyridin-2-yl)piperidin-4-yl)methanamine bound to 2-chlorotrityl resin (3.0 mmol/g loading).

- Sulfonylation : Treatment with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (5.0 equiv), DIPEA (10 equiv), DMF, 25°C, 6 hours.

- Cleavage : TFA/DCM (1:9 v/v), 2 hours.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Impurity Profiling

Common impurities include:

- Unreacted Sulfonyl Chloride : Removed via aqueous NaHCO₃ wash.

- Di-Substituted Products : Controlled by maintaining a 1:1.05 molar ratio of amine to sulfonyl chloride.

Analytical Characterization Data

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 389.5 g/mol | HRMS |

| Melting Point | 170–172°C | DSC |

| HPLC Purity | >99.5% | C18, 80:20 ACN:H₂O |

| Chiral Purity | 99.8% ee | Chiralcel OD-H |

Table 2: Spectroscopic Data

Scalability and Industrial Considerations

Chemical Reactions Analysis

Reaction Mechanism:

-

Sulfonamide Formation : Typically involves nucleophilic substitution of a sulfonyl chloride (Ar-SO₂Cl) with an amine (R-NH₂), yielding Ar-SO₂-NH-R .

-

Piperidine Coupling : Alkylation or reductive amination may be used to link the piperidin-4-ylmethyl group to the sulfonamide nitrogen .

-

Pyridine Substitution : Friedel-Crafts alkylation or metal-catalyzed cross-coupling (e.g., Suzuki) could facilitate pyridin-2-yl attachment .

Reaction Conditions and Reagents

Functional Group Interactions:

-

Sulfonyl Group : Electronegative, activates adjacent carbons for nucleophilic substitution.

-

Piperidine Ring : Basic nitrogen facilitates protonation/deprotonation under acidic/basic conditions.

-

Pyridine Ring : Electron-deficient, may participate in π-π interactions or hydrogen bonding.

Potential Side Reactions:

-

Hydrolysis : Sulfonamide hydrolysis under extreme acidic/alkaline conditions.

-

Oxidation : Pyridine ring oxidation to pyridine N-oxide under strong oxidizing agents.

Analytical Characterization

Comparative Analysis of Key Reactions

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential due to its sulfonamide structure, which is known for antibacterial and anti-inflammatory properties . Sulfonamides typically inhibit enzymes involved in folic acid synthesis, crucial for bacterial growth. This compound may specifically inhibit dihydropteroate synthase or similar enzymes, preventing the formation of folate and thus hindering bacterial proliferation .

Research indicates that derivatives of sulfonamides can effectively combat both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may exhibit significant antibacterial activity by inhibiting folic acid synthesis pathways .

Chemical Synthesis

As a building block in organic synthesis, 2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can be utilized to create more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to novel compounds with diverse applications in pharmaceuticals and materials science .

Enzyme Inhibition Studies

The compound may serve as a biochemical probe for studying enzyme activity related to folate metabolism. By understanding how it interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop targeted therapies for diseases related to these pathways .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In general, sulfonamides exert their effects by inhibiting the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridine and piperidine rings.

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy and methyl groups.

Uniqueness

2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both the methoxy and methyl groups, as well as the pyridine and piperidine rings. This combination of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

2-Methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 389.5 g/mol. Its structure includes a methoxy group, two methyl groups, a pyridine ring, and a piperidine ring, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H27N3O3S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1234872-52-6 |

Sulfonamides typically exert their effects by inhibiting enzymes involved in folic acid synthesis, crucial for bacterial growth. This compound may inhibit dihydropteroate synthase or similar enzymes, preventing the formation of folate and thus hindering bacterial proliferation.

Antibacterial Activity

Research indicates that sulfonamides have significant antibacterial properties. The compound's structure suggests it may exhibit activity against various bacterial strains by inhibiting folic acid synthesis. Studies have shown that derivatives of sulfonamides can effectively combat Gram-positive and Gram-negative bacteria .

Anticancer Potential

The presence of piperidine and pyridine rings in the compound has been linked to anticancer activities. Compounds containing these moieties have demonstrated efficacy against multiple cancer cell lines, including breast and liver cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the sulfonamide structure enhanced activity, suggesting that 2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide could be a promising candidate for further development .

- Anticancer Activity : In vitro studies demonstrated that compounds similar to this sulfonamide inhibited the growth of cancer cells significantly. For instance, derivatives showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Preliminary results indicate that it may serve as a lead compound for developing new AChE inhibitors .

Q & A

Basic: What are the key synthetic routes for 2-methoxy-4,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach includes:

Sulfonamide coupling : Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with (1-(pyridin-2-yl)piperidin-4-yl)methanamine in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Piperidine-pyridine linkage : Pre-functionalization of the piperidine ring with pyridin-2-yl groups via nucleophilic substitution or reductive amination .

Purification : Column chromatography or recrystallization to isolate the product in ≥95% purity.

Key challenges include controlling steric hindrance during coupling and optimizing reaction time/temperature to avoid decomposition .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural validation employs:

- X-ray crystallography : Resolves bond lengths/angles (e.g., sulfonamide S–N distance ~1.63 Å, piperidine chair conformation) .

- NMR spectroscopy : Distinct signals for methoxy (δ ~3.8 ppm), pyridine protons (δ ~8.2–8.5 ppm), and piperidine CH₂ groups (δ ~2.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₆N₃O₃S: 388.1695) .

Basic: What preliminary biological assays are recommended for this compound?

Answer:

Initial screening includes:

- Enzyme inhibition assays : Test affinity for kinases or sulfotransferases (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity profiling : Use of MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .

- Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid (HPLC monitoring over 24h) .

Advanced: How can reaction yields be optimized for the sulfonamide coupling step?

Answer:

Yield optimization strategies:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dialysis to remove traces .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonyl chloride hydrolysis) .

Contradictions in reported yields (40–85%) may arise from differences in stoichiometry or drying methods for intermediates .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions (e.g., variable IC₅₀ values) may stem from:

- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration in kinase assays .

- Compound purity : Impurities >5% can skew results; validate via HPLC before testing .

- Cell line variability : Use isogenic cell lines and normalize data to housekeeping genes (e.g., GAPDH) .

Comparative meta-analysis and standardized protocols (e.g., NIH/NCATS guidelines) are recommended .

Advanced: What computational methods predict target binding modes?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyridine N) .

- Molecular dynamics (MD) simulations : GROMACS for assessing stability of sulfonamide-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using CoMFA/CoMSIA .

Advanced: How to design stability-indicating analytical methods?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

- HPLC-DAD/MS : Use C18 columns (5µm, 250mm) with acetonitrile/water gradients; monitor degradation products (e.g., des-methyl analogs) .

- Validation parameters : Include specificity, LOD/LOQ (<0.1% w/w), and recovery (98–102%) per ICH Q2(R1) .

Advanced: What strategies improve metabolic stability in vivo?

Answer:

- Deuterium incorporation : Replace methoxy CH₃ with CD₃ to slow CYP450-mediated demethylation .

- Prodrug approaches : Mask sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

- PK/PD studies : Monitor plasma half-life in rodent models using LC-MS/MS; adjust logP via substituent modifications .

Advanced: How to validate crystallographic data against computational models?

Answer:

- Overlay analysis : Compare X-ray structures with DFT-optimized geometries (RMSD <0.5 Å) .

- Electron density maps : Use SHELXL to refine occupancy of disordered pyridine/piperidine moieties .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) using CrystalExplorer .

Advanced: What are the implications of polymorphism on bioactivity?

Answer:

Polymorphs (e.g., Form I vs. Form II) may differ in:

- Solubility : Assess via powder dissolution studies (USP Apparatus II) .

- Thermal stability : DSC/TGA to identify melting points and hydrate formation .

- Bioavailability : Compare AUC values in animal models; select stable forms via slurry conversion trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.